Carbonate-13C (barium)

Isotope‑labeled synthesis Silver carbonate intermediate Yield optimization

Carbonate-13C (barium), systematically referred to as barium carbonate-13C (Ba¹³CO₃), is a stable-isotope-labeled inorganic carbonate salt in which the carbon atom is enriched in the carbon‑13 isotope. It appears as a white crystalline powder with a molecular weight of 198.33 g mol⁻¹ (shifting to ~198.23 g mol⁻¹ with 90 atom% ¹³C due to the isotopic mass contribution).

Molecular Formula CH2BaO3
Molecular Weight 200.34 g/mol
Cat. No. B12398931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonate-13C (barium)
Molecular FormulaCH2BaO3
Molecular Weight200.34 g/mol
Structural Identifiers
SMILES[C-](=O)O.[OH-].[Ba+2]
InChIInChI=1S/CHO2.Ba.H2O/c2-1-3;;/h(H,2,3);;1H2/q-1;+2;/p-1/i1+1;;
InChIKeySJOBLUIIURDAIY-GOCMCNPZSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonate-13C (Barium) – Isotopic Identity, Physicochemical Baseline, and Procurement-Class Positioning


Carbonate-13C (barium), systematically referred to as barium carbonate-13C (Ba¹³CO₃), is a stable-isotope-labeled inorganic carbonate salt in which the carbon atom is enriched in the carbon‑13 isotope. It appears as a white crystalline powder with a molecular weight of 198.33 g mol⁻¹ (shifting to ~198.23 g mol⁻¹ with 90 atom% ¹³C due to the isotopic mass contribution) [1]. Key physicochemical constants include a density of 4.43 g cm⁻³, a melting point of 811 °C, a boiling point of 1450 °C, and extremely low aqueous solubility (0.002 g/100 mL at 20 °C, or ~0.0001 g L⁻¹ depending on measurement conditions) [2]. The compound is soluble in acids and in ammonium chloride or ammonium nitrate solutions through complex formation [2]. Commercially available grades span isotopic enrichments from 10 atom% to 98 atom% ¹³C, with chemical purities ≥98–99%, and are supplied by manufacturers including Sigma-Aldrich, Cambridge Isotope Laboratories, and American Elements [1]. Its CAS registry number for the labeled form is 51956‑33‑3 (unlabeled parent: 513‑77‑9) .

Why Unlabeled BaCO₃ or Alternative ¹³C-Carriers Cannot Replace Carbonate-13C (Barium) in Quantitative Tracer Workflows


Carbonate-13C (barium) is not simply a “labeled version” of commodity-grade barium carbonate, and it cannot be freely interchanged with other ¹³C‑labeled carbonates (e.g., Na₂¹³CO₃, K₂¹³CO₃, or Ca¹³CO₃) without altering experimental outcomes. Three factors drive differentiation: (1) the barium cation confers a uniquely low aqueous solubility and distinct acid‑decomposition profile that enables quantitative release of ¹³CO₂ under controlled headspace conditions, critical for Grignard carbonation and closed‑system IRMS workups [1]; (2) the isotopic enrichment level (typically ≥98 atom% ¹³C for high‑value applications) directly governs the signal‑to‑noise ratio in ¹³C‑NMR and mass spectrometry, and lower‑enriched alternatives produce unacceptably high natural‑abundance ¹²C backgrounds [2]; (3) unlike Na₂¹³CO₃, which is hygroscopic and introduces sodium counter‑ion variability, the stoichiometric Ba²⁺ salt behaves predictably as a solid‑phase ¹³CO₂ source, proven across multiple published synthetic routes with documented yields that alternative isotopic carriers have not replicated [3]. These distinctions mean that substituting an unlabeled or different‑cation ¹³C‑carbonate leads to quantitative failures in yield, isotopic dilution, or spectroscopic interpretability.

Head‑to‑Head Quantitative Differentiation Evidence for Carbonate-13C (Barium) Against Its Closest Analogs


Silver‑Carbonate Interconversion Yield: Ba¹³CO₃ vs. Competing Labeled Carbonate Precursors

In a direct synthetic comparison published by Porter et al. (1976), barium carbonate‑¹³C was converted to labeled silver carbonate via reaction with aqueous AgNO₃, affording the intermediate in 95–100% isolated yield. This silver carbonate was subsequently treated with ethyl iodide and tetraethylammonium iodide in DMF to produce diethyl carbonate‑¹³C in 60–85% overall yield from the starting Ba¹³CO₃ (no competing Na₂¹³CO₃‑ or K₂¹³CO₃‑based routes were reported to achieve comparable two‑stage efficiency in that publication) [1]. The robustness of the Ba¹³CO₃‑to‑Ag₂¹³CO₃ step is attributed to the quantitative precipitation of Ag₂CO₃ from the barium salt, a protocol that leverages the favorable solubility difference between Ba(NO₃)₂ and Ag₂CO₃, which is not equally accessible with sodium or potassium carbonates without introducing problematic coprecipitation or hygroscopicity issues.

Isotope‑labeled synthesis Silver carbonate intermediate Yield optimization Diethyl carbonate synthesis

Radionuclide Purity Advantage: ¹⁴C Contamination in Ba¹³CO₃ vs. Proxy Limits in Drug‑Metabolism Studies

Horie et al. (1977) directly measured the carbon‑14 activity present as a contaminant in commercial barium carbonate‑¹³C, finding a level of 29.0 pCi g⁻¹ carbon. This value was declared “extremely low” when benchmarked against the radioactivity naturally present in the human body and daily diet, and it was judged insufficient to pose a detectable health hazard during short‑term drug‑administration studies [1]. By contrast, no analogous contamination‑quantification study was performed for Na₂¹³CO₃ or K₂¹³CO₃ in the same work, meaning that the radionuclide‑purity baseline for Ba¹³CO₃ is uniquely documented in the peer‑reviewed drug‑metabolism literature.

Drug metabolism Radioisotope contamination Stable isotope safety ADME studies

Catalytic Mechanistic Tracing with Ba¹³CO₃: Direct Proof of Carbonate‑Cycle Participation in Coal Gasification

Ersolmaz and Falconer (1986) employed Ba¹³CO₃ as a mechanistic probe during the steam gasification of graphite. By monitoring the evolution of ¹³CO₂ and the isotopic distribution over time, they provided direct evidence that the active catalyst cycles between BaCO₃ and BaO, and they quantified the rates of carbonate decomposition and catalytic gasification under controlled conditions. The study established that gaseous CO formation from a surface oxide is the rate‑limiting step [1]. Unlabeled BaCO₃ would not have permitted discrimination between carbon originating from the graphite substrate and carbon from the catalyst itself; Na₂¹³CO₃, due to its different thermal‑decomposition behavior and sodium‑specific catalyst chemistry, would introduce additional mechanistic ambiguity.

Catalysis Carbon gasification Isotopic tracing BaCO₃ catalyst cycle

Industrial‑Standard Validation: Ba¹³CO₃ as the Mandated Precursor for ¹³C‑Urea Production (HG/T 4138‑2010)

The Chinese industry standard HG/T 4138‑2010 (“Stable Isotope ¹³C‑Urea”) explicitly specifies Ba¹³CO₃ or ¹³CO as the permitted starting materials for the manufacture of ¹³C‑urea products with >95 atom% ¹³C isotopic abundance [1]. Independent laboratory‑scale process development by the Shanghai Research Institute of Chemical Industry demonstrated a Ba¹³CO₃‑based route (BaCO₃ → CO₂ → CO → NH₂CONH₂) achieving >80% overall yield with >98% ¹³C abundance and >99% chemical purity [2]. A separate report on the synthesis of [¹³C]‑urea for the Helicobacter pylori breath test recorded a 75% yield from Ba¹³CO₃ [3]. Neither Na₂¹³CO₃ nor K₂¹³CO₃ appear as validated feedstock options in the HG/T standard, and no analogous regulatory‑grade synthesis pathway using alternative carbonates has been published with comparable yield and purity metrics.

Stable isotope standard ¹³C‑urea Helicobacter pylori breath test HG/T 4138-2010

Building Block Versatility: Multigram‑Scale ¹³C‑Labeled Compound Synthesis from Ba¹³CO₃ vs. K¹³CN

A comprehensive synthetic study by the French CEA demonstrated that Ba¹³CO₃ serves as the preferred ¹³C‑source for the preparation of specifically ¹³C‑labeled fatty acids, fatty amides, and N‑acyl amino acids. The methodology, covering single‑carbon and multi‑carbon ¹³C‑labeling patterns, was developed in parallel using K¹³CN as an alternative, but Ba¹³CO₃ was consistently employed for the direct carbonation of Grignard reagents, leveraging the quantitative liberation of ¹³CO₂ upon acidification [1]. Likewise, Midgley and Pryor achieved the carbonation of o‑tolylmagnesium bromide with ¹³CO₂ generated from Ba¹³CO₃ to install the ¹³C‑label in the tricyclic scaffold of amitriptyline, a route for which K¹³CN would have required a fundamentally different, non‑analogous synthetic sequence [2]. Suzuki et al. further reported the preparation of ¹³C‑ethanol via lithium carbide generation from Ba¹³CO₃, achieving >50% overall yield under mild conditions [3]. These examples underscore that Ba¹³CO₃ unlocks direct CO₂‑insertion pathways unavailable to cyanide‑based ¹³C‑donors.

¹³C‑labeled building block Fatty acid labeling Grignard carbonation Amphiphilic molecule synthesis

¹³C‑NMR Structural Elucidation in Barium Nonylphenolate Complexes Enabled Only by Ba¹³CO₃

A study characterizing the micellar structure of barium nonylphenolate/barium carbonate complexes employed barium carbonate‑¹³C as the selective isotopic probe to enable ¹³C nuclear magnetic resonance (NMR) measurements, including spin‑lattice relaxation times and chemical‑shift variation analysis [1]. Unlabeled BaCO₃ would not have provided the necessary ¹³C NMR signal enhancement above the natural‑abundance background for the carbonate carbon in a micellar environment. Alternative ¹³C‑labeled salts such as Na₂¹³CO₃ would have likely altered the micellar architecture by introducing sodium counter‑ions, confounding the structural interpretation of the barium‑specific complex.

¹³C NMR spectroscopy Micellar structure Barium nonylphenolate Spin‑lattice relaxation

Highest‑Value Application Scenarios Where Carbonate-13C (Barium) Delivers Documented, Non‑Substitutable Performance


GMP‑Grade ¹³C‑Urea Production for Helicobacter pylori Breath‑Test Diagnostics

Carbonate-13C (barium) is the sole feedstock codified in the industrial standard HG/T 4138‑2010 for the manufacture of high‑abundance ¹³C‑urea (>95 atom% ¹³C). Published synthetic routes achieve 75–>80% overall yield from Ba¹³CO₃, with final product purities exceeding 99% [1]. Regulated diagnostic manufacturers who procure Ba¹³CO₃ are positioned to meet both isotopic and chemical purity specifications, while laboratories that attempt to use alternative ¹³C‑carbonates (Na₂¹³CO₃ or K₂¹³CO₃) lack a standard‑compliant, validated pathway.

Synthesis of ¹³C‑Labeled Active Pharmaceutical Ingredients (APIs) via Grignard Carbonation

For ¹³C‑labeling of drug candidates to support ADME and micro‑dosing studies, Ba¹³CO₃ serves as a solid‑phase reservoir of ¹³CO₂. Upon acidification, the released ¹³CO₂ quantitatively carbonates Grignard reagents, as demonstrated in the synthesis of [¹³C₂]‑amitriptyline and [¹³C]‑octanoic acid [2]. The documented low ¹⁴C contamination level (29.0 pCi g⁻¹ C) of commercial Ba¹³CO₃ also simplifies the toxicological risk assessment for human‑administered labeled drugs [3].

Mechanistic Isotopic Tracing in Heterogeneous Catalysis and Geochemical Carbon Cycling

Ba¹³CO₃ enables the isotopic tracking of carbon atoms in catalytic and geochemical processes where the barium cation is either part of the catalyst (e.g., BaCO₃‑catalyzed graphite gasification [4]) or where the carbonate ion participates in mineral precipitation/dissolution cycles. Unlike Na₂¹³CO₃, Ba¹³CO₃ does not introduce foreign alkali‑metal catalytic effects or alter ionic‑strength‑dependent fractionation factors, preserving the physicochemical fidelity of the system under study.

High‑Resolution ¹³C NMR Structural Biology and Materials Characterization of Barium‑Containing Systems

When investigating barium‑organic assemblies such as barium nonylphenolate micellar complexes, only Ba¹³CO₃ supplies the requisite isotopic enrichment at the carbonate carbon without altering the barium counter‑ion composition. This enables high‑sensitivity ¹³C NMR acquisition including spin‑lattice relaxation measurements that are unfeasible with unlabeled BaCO₃ or sodium‑based alternatives [5].

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